REACTION_CXSMILES
|
CO[S:3]([OH:6])(=[O:5])=O.[CH2:7]([OH:10])[CH2:8]O.S[CH2:12][CH2:13][OH:14]>B([O-])([O-])[O-].[Na+].[Na+].[Na+]>[OH:14][CH2:13][CH2:12][S:3]([CH2:8][CH2:7][OH:10])(=[O:5])=[O:6] |f:0.1,3.4.5.6|
|
Name
|
PEG-mesylate
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)O.C(CO)O
|
Name
|
sodium borate
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
SCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The PEG was extracted twice with DCM
|
Type
|
CUSTOM
|
Details
|
the volume was reduced to approx. 20 mL by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
PEG was precipitated by addition of ice-cold diethyl ether
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OCCS(=O)(=O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |